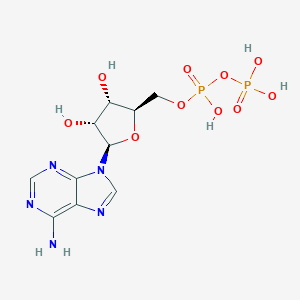
2-甲氧基-6-硝基苯酚
描述
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-6-nitrophenol involves various methods and starting materials. For instance, a dinuclear complex with 2-[(4-methylphenylimino)methyl]-6-methoxyphenol ligands was synthesized using a traditional method and characterized by spectroscopic techniques and X-ray diffraction . Another study reported the synthesis of 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol
科学研究应用
大气化学:2-甲氧基-6-硝基苯酚是在大气中由愈创木酚(2-甲氧基苯酚)氧化生成的产物。这种化合物是由木质素的热解和其与羟基自由基的反应产生的。这个过程有助于二次有机气溶胶的形成,是空气污染和大气化学的重要方面(Lauraguais et al., 2014)。
有机合成:已经开发了各种方法来合成与2-甲氧基-6-硝基苯酚相关的化合物。例如,通过改进的程序合成了6-甲氧基-2-苯并噁唑酮,突显了该化合物在有机合成中的相关性(Richey et al., 1975)。
环境科学:研究表明,硝基苯酚,包括2-甲氧基-6-硝基苯酚,是重要的环境污染物。它们在厌氧系统中的毒性和降解已经被探讨,展示了它们对生态系统的影响以及了解它们的环境行为的重要性(Uberoi & Bhattacharya, 1997)。
分析化学:2-甲氧基-6-硝基苯酚已被用于开发新型荧光比色法席夫碱化学传感器,用于选择性和敏感地检测Al3+离子。这种应用在环境监测和分析化学中至关重要(Manna, Chowdhury, & Patra, 2020)。
光学性质:已经研究了2-甲氧基-6-硝基苯酚的线性和非线性光学性质,揭示了它在光子学和材料科学中的潜力。这些研究对于开发具有特定光学特性的新材料至关重要(Nagasawa et al., 1993)。
安全和危害
2-Methoxy-6-nitrophenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
作用机制
- The compound’s role is to scavenge these harmful radicals, preventing oxidative damage to cellular components such as lipids, proteins, and DNA .
- The presence of the 4-OH and 5-NO2 groups significantly influences the energy and kinetics of these reactions .
Target of Action
Mode of Action
Biochemical Pathways
属性
IUPAC Name |
2-methoxy-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXFJKBQZVRPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449158 | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-nitrophenol | |
CAS RN |
15969-08-1 | |
| Record name | 6-Nitroguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZLE25UH9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Methoxy-6-nitrophenol?
A1: 2-Methoxy-6-nitrophenol (molecular formula C₇H₇NO₄, molecular weight 169.14 g/mol) has been structurally characterized using various spectroscopic techniques. While the provided abstracts do not detail specific spectroscopic data, research on a related compound, 4-allyl-2-methoxy-6-nitrophenol, confirms its crystal structure. This molecule crystallizes in the centrosymmetric space group P with three independent molecules in the asymmetric unit []. This information suggests that similar analytical techniques could be employed to elucidate the structure of 2-Methoxy-6-nitrophenol.
Q2: How does the nitro group in 2-Methoxy-6-nitrophenol impact its function as a chemosensor compared to its analog without the nitro group?
A2: Research indicates that the presence of the nitro group in 2-Methoxy-6-nitrophenol significantly enhances its sensitivity and response time as a colorimetric chemosensor for amines compared to its analog lacking the nitro group []. This difference highlights the impact of structural modifications on the compound's activity and potential applications in sensing technologies.
Q3: Can 2-Methoxy-6-nitrophenol be used as a building block for synthesizing other compounds with biological activity?
A3: Yes, 2-Methoxy-6-nitrophenol serves as a key starting material in the synthesis of Schiff base ligands [, ]. These ligands, when complexed with metal ions like NiII, CuII, ZnII, and CdII, exhibit moderate to significant antibacterial activity []. This application showcases the versatility of 2-Methoxy-6-nitrophenol in developing novel compounds with potential medicinal applications.
Q4: Are there any studies on the environmental impact and degradation of 2-Methoxy-6-nitrophenol?
A4: The provided abstracts do not offer specific details regarding the environmental impact or degradation pathways of 2-Methoxy-6-nitrophenol. Given its potential use in various applications, further research is crucial to understand its fate in the environment and develop strategies for its safe disposal and mitigation of any potential negative ecological effects.
Q5: What are the potential applications of thallium (III) nitrate in organic synthesis involving 2-Methoxy-6-nitrophenol?
A5: Thallium (III) nitrate demonstrates intriguing reactivity with 4-allylphenols, a class of compounds closely related to 2-Methoxy-6-nitrophenol. Depending on the substituents on the aromatic ring, thallium (III) nitrate can either promote methoxylation or attack the allyl group, leading to the formation of diverse phenolic products []. This finding suggests potential applications of thallium (III) nitrate in modifying the structure of 2-Methoxy-6-nitrophenol and creating novel derivatives with potentially altered properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)
![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)
![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)

![N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B180485.png)
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)





